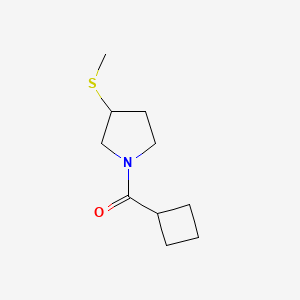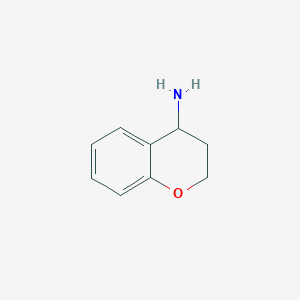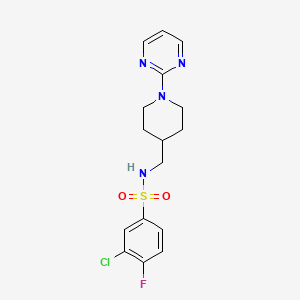
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide, also known as BPTES, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the enzyme glutaminase. Glutaminase is an enzyme that plays a critical role in cancer metabolism, making it an attractive target for cancer therapy. BPTES has shown potential as a therapeutic agent in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
New Potential Antitumor Pyrimidine Derivatives
Researchers have developed a series of pyrimidine derivatives, including the compound , demonstrating significant antitumor activity against various human tumor cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) (Ghada S. Masaret, 2021). This study emphasizes the compound's role in the development of new cancer therapies.
Radiosynthesis for Imaging
Radiosynthesis of [18F]PBR111
This compound has been included in the development of selective radioligands, such as DPA-714, for imaging the translocator protein (18 kDa) with PET, which is vital for detecting neuroinflammatory processes (F. Dollé et al., 2008). This research contributes to advancements in neuroimaging techniques.
Synthesis and Biological Evaluation of Derivatives
Novel Antitumor and Anti-inflammatory Agents
A range of novel acetamide, pyrrole, and pyrazole derivatives containing the pyrazole moiety, derived from the compound, have been synthesized and evaluated for their antitumor activity, showcasing its utility in creating effective antitumor agents (S. Alqasoumi et al., 2009). Additionally, these derivatives have been explored for their anti-inflammatory properties, indicating the compound's potential in developing new therapeutic agents for inflammation-related conditions.
Antimicrobial and Antioxidant Properties
Synthesis and Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, highlighting its significance in the development of new antimicrobial agents (Samir Bondock et al., 2008). This research demonstrates the compound's potential in combating microbial infections.
Insecticidal Assessment
Synthesis and Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety derived from the compound have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). This aspect of research underlines the compound's potential application in agricultural pest control.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-4-1-2-5-12(11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-3-6-19-21/h1-8,10H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKYYCHTNFQXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B2768743.png)

![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)
![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)
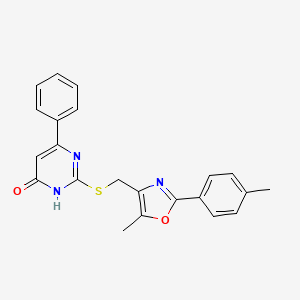
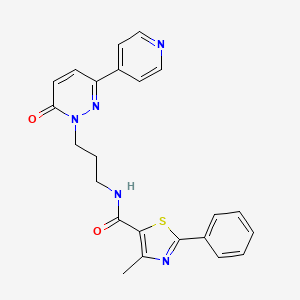
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
